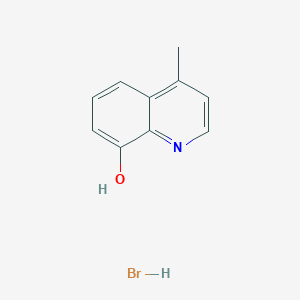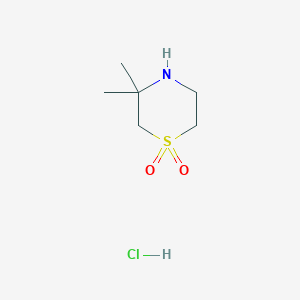
1-N-(1-甲基-1H-吡唑-4-基)苯-1,3-二胺
描述
1-N-(1-methyl-1H-pyrazol-4-yl)benzene-1,3-diamine is a useful research compound. Its molecular formula is C10H12N4 and its molecular weight is 188.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-N-(1-methyl-1H-pyrazol-4-yl)benzene-1,3-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-N-(1-methyl-1H-pyrazol-4-yl)benzene-1,3-diamine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
有机发光二极管 (OLED)
该化合物用于合成铂 (II) 配合物,它们是高效的有机发光结构 . 这些络合物是现代光伏器件的重要磷光材料 .
抗氧化活性
包括具有 1-甲基-1H-吡唑-4-基的吡唑衍生物在内的吡唑衍生物已被证明具有抗氧化活性 . 它们可以作为自由基清除剂,帮助保护细胞免受自由基造成的损伤 .
抗癌活性
一些吡唑衍生物已显示出对几种人类细胞系的细胞毒性 . 它们已被用于治疗不同类型的癌症 . 例如,某些衍生物已显示出对人乳腺癌细胞系 (MCF-7) 的细胞毒性 .
铃木-宫浦交叉偶联反应
该化合物用作铃木-宫浦交叉偶联反应中的试剂 . 这是一种钯催化的交叉偶联反应,用于合成碳-碳键 .
酯交换反应
它也用作酯交换反应中的试剂 . 这些反应通常用于有机合成中酯、酰胺或碳酸酯官能团的交换 .
杀菌剂
1-甲基-1H-吡唑-4-基存在于几种商业杀菌剂中 . 这些杀菌剂已被开发用于保护农作物免受真菌病害 .
JAK2 抑制剂
该化合物用于制备氨基-吡啶并吲哚-羧酰胺,它们是用于骨髓增生性疾病的潜在 JAK2 抑制剂 . JAK2 抑制剂是一种靶向治疗,用于治疗骨髓增生性肿瘤 .
β-分泌酶调节剂
它用于制备氨基噻唑作为 β-分泌酶调节剂 . β-分泌酶是一种参与脑中β-淀粉样蛋白肽产生的酶,β-淀粉样蛋白肽与阿尔茨海默病有关 .
作用机制
Target of Action
Pyrazole derivatives, which include this compound, are known to have a broad spectrum of biological activities . They are found in a variety of natural products, including hormones, antibiotics, and alkaloids , suggesting that they may interact with a wide range of biological targets.
Mode of Action
Pyrazole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific target and the cellular context.
Biochemical Pathways
Given the broad biological activities of pyrazole derivatives , it is likely that this compound affects multiple pathways. The downstream effects of these pathway alterations would depend on the specific cellular context.
Result of Action
Given the broad biological activities of pyrazole derivatives , it is likely that this compound has multiple effects at the molecular and cellular levels.
生化分析
Biochemical Properties
1-N-(1-methyl-1H-pyrazol-4-yl)benzene-1,3-diamine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially affecting their activity and function. The nature of these interactions can vary, including enzyme inhibition or activation, binding to specific protein sites, and altering the conformation of biomolecules .
Cellular Effects
The effects of 1-N-(1-methyl-1H-pyrazol-4-yl)benzene-1,3-diamine on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate signaling pathways by binding to receptors or enzymes involved in these pathways, leading to changes in downstream signaling events. Additionally, it can affect gene expression by interacting with transcription factors or other regulatory proteins .
Molecular Mechanism
At the molecular level, 1-N-(1-methyl-1H-pyrazol-4-yl)benzene-1,3-diamine exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to changes in their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, it can influence gene expression by interacting with DNA or transcription factors, thereby altering the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-N-(1-methyl-1H-pyrazol-4-yl)benzene-1,3-diamine can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to changes in its biological activity. Long-term exposure to the compound can result in sustained effects on cellular processes, which may be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 1-N-(1-methyl-1H-pyrazol-4-yl)benzene-1,3-diamine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal cellular processes. Threshold effects have been observed, where the compound’s impact becomes more pronounced beyond a certain dosage level.
Metabolic Pathways
1-N-(1-methyl-1H-pyrazol-4-yl)benzene-1,3-diamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, potentially affecting metabolic flux and metabolite levels. For example, it may inhibit or activate enzymes involved in the synthesis or degradation of specific metabolites, leading to changes in their concentrations within the cell .
Transport and Distribution
The transport and distribution of 1-N-(1-methyl-1H-pyrazol-4-yl)benzene-1,3-diamine within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound within specific cellular compartments. For instance, it may be transported into the cell via specific transporters and then bind to intracellular proteins, influencing its distribution and activity .
Subcellular Localization
The subcellular localization of 1-N-(1-methyl-1H-pyrazol-4-yl)benzene-1,3-diamine is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall biological activity. For example, it may localize to the nucleus, where it can interact with DNA or transcription factors, influencing gene expression .
属性
IUPAC Name |
3-N-(1-methylpyrazol-4-yl)benzene-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-14-7-10(6-12-14)13-9-4-2-3-8(11)5-9/h2-7,13H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCHLNEIRLCEMJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NC2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


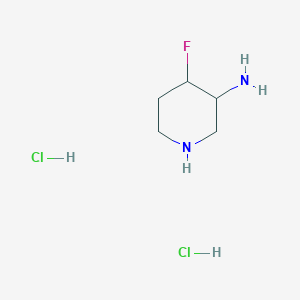
![N-[(5-Methyl-1,2,4-oxadiazol-3-YL)methyl]ethanamine hydrochloride](/img/structure/B1471181.png)
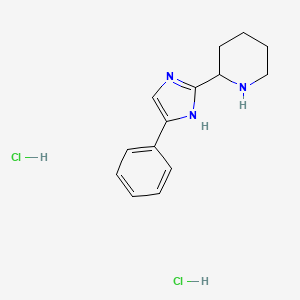


![N-[1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]ethane-1,2-diamine dihydrochloride](/img/structure/B1471185.png)
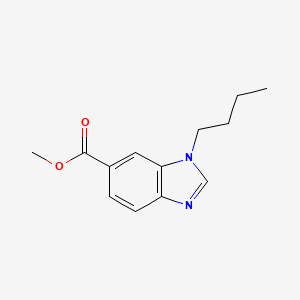
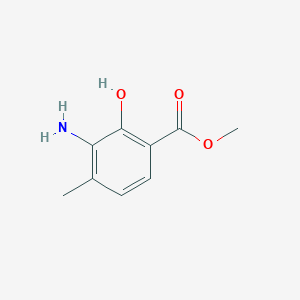

![3-Azabicyclo[3.1.0]hexane-1-methanol hydrochloride](/img/structure/B1471191.png)
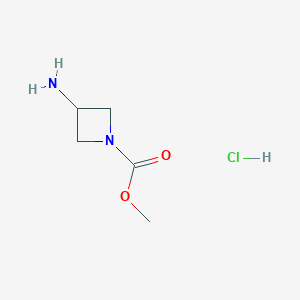
![1-[3-(2-Methoxy-4-nitrophenoxy)propyl]piperidine hydrochloride](/img/structure/B1471193.png)
